molecular formula C9H8BrFO2 B2703855 1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone CAS No. 1782550-37-1

1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone

Cat. No.: B2703855
CAS No.: 1782550-37-1
M. Wt: 247.063
InChI Key: KHJZQLBRMQWDCU-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 5-fluoro-2-methoxyacetophenone using bromine in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

  • 2-Bromo-5-fluoro-2-methoxyacetophenone
  • 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
  • 1-(3-Bromo-5-fluoro-2-methoxyphenyl)ethanone

Comparison: this compound is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications.

Properties

IUPAC Name

1-(3-bromo-5-fluoro-2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-5(12)7-3-6(11)4-8(10)9(7)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJZQLBRMQWDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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